molecular formula C8H6BrN3O2 B1405566 3-bromo-4-methyl-7-nitro-1H-indazole CAS No. 1427460-21-6

3-bromo-4-methyl-7-nitro-1H-indazole

Cat. No.: B1405566
CAS No.: 1427460-21-6
M. Wt: 256.06 g/mol
InChI Key: KVWLYUDWFRMZLQ-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-7-nitro-1H-indazole is a high-purity chemical compound offered for research and development purposes. This brominated and nitrated indazole derivative is intended for use in laboratory settings only and is not for diagnostic or therapeutic applications. Indazole derivatives, particularly those substituted with nitro and bromo groups, are of significant interest in medicinal chemistry and chemical synthesis. Based on studies of closely related analogs, this compound may serve as a versatile synthetic intermediate for the construction of more complex molecules, leveraging the reactivity of the bromo and nitro groups for further functionalization . The indazole scaffold is a privileged structure in drug discovery, and its nitro- and bromo-substituted variants have been investigated for their potential biological activity. Specifically, research on similar compounds, such as 3-bromo-7-nitro-1H-indazole, has shown that they can act as potent inhibitors of nitric oxide synthase (NOS) isoforms, which are important targets in neurological and cardiovascular research . The presence of the 4-methyl group in this specific compound may be explored to modulate its physicochemical properties, binding affinity, and selectivity towards specific enzymes. Researchers can utilize this chemical as a key building block in organic synthesis or as a pharmacological tool compound to study enzyme inhibition and cellular signaling pathways. This product is strictly for research use and must be handled by qualified laboratory personnel. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

3-bromo-4-methyl-7-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-4-2-3-5(12(13)14)7-6(4)8(9)11-10-7/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWLYUDWFRMZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=NNC(=C12)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901282444
Record name 1H-Indazole, 3-bromo-4-methyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427460-21-6
Record name 1H-Indazole, 3-bromo-4-methyl-7-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 3-bromo-4-methyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 4-Nitro-1H-Indazole

Method Overview:

The most direct and widely documented approach involves brominating 4-nitro-1H-indazole at the 3-position. This method typically employs bromine in an organic solvent under controlled temperature conditions to achieve high yield and selectivity.

Key Procedure:

  • Starting Material: 4-nitro-1H-indazole
  • Reagents: Bromine, acetic acid, chloroform, sodium acetate
  • Conditions:
    • Bromination carried out in acetic acid and chloroform at approximately 25°C
    • Bromine added dropwise over 3.5 hours while maintaining temperature below 25°C
    • Reaction stirred for an additional 2 hours post-addition
    • Concentration under reduced pressure followed by filtration and washing

Reaction Data:

Parameter Details
Yield Approximately 92%
Reaction Time About 5.5 hours total
Temperature 25°C (ambient)
Solvent Acetic acid and chloroform
Bromine Equivalents Slight excess (~1.05 equivalents)

Research Findings:

  • The process yields high purity 3-bromo-4-nitro-1H-indazole with minimal by-products.
  • The method is scalable for industrial applications due to its operational simplicity and high yield.

Bromination in N,N-Dimethylformamide (DMF)

Method Overview:

Another effective method involves bromination in DMF, often under nitrogen atmosphere, with precise temperature control to prevent overbromination or side reactions.

Key Procedure:

  • Starting Material: 5-nitro-1H-indazole (or similar derivatives)
  • Reagents: Bromine, DMF, soft water for work-up
  • Conditions:
    • Under nitrogen protection, 5-nitro-1H-indazole is dissolved in DMF
    • Bromine added slowly at -4°C to -5°C
    • Post-addition, the mixture is warmed to 35-40°C and incubated for 10-12 hours
    • Reaction monitored via HPLC until residual bromine is below 0.16%
    • Filtration and washing yield the crude product

Reaction Data:

Parameter Details
Yield Approximately 92%
Reaction Time About 10-12 hours
Temperature -4°C to 40°C
Solvent N,N-Dimethylformamide
Bromine Equivalents 1 to 1.5 equivalents

Research Findings:

  • The process provides high selectivity and purity.
  • Longer reaction times and controlled temperature prevent overbromination.

Bromination Followed by N-Methylation

Method Overview:

A two-step synthesis involves initial bromination of indazole, followed by methylation at the nitrogen atom to produce the methylated derivative.

Key Procedure:

  • Bromination of 3-bromo-7-nitro-1H-indazole using bromine in acetone at 0°C
  • Methylation with methyl iodide in acetone at 0–20°C
  • Refluxing and purification to obtain the final compound

Reaction Data:

Parameter Details
Yield Approximately 92% for methylation step
Reaction Time Bromination: 15 minutes; methylation: 0.25 hours
Temperature 0°C for bromination; 0–20°C for methylation
Solvent Acetone

Research Findings:

  • This method allows for structural modifications post-bromination.
  • Suitable for synthesizing derivatives with tailored properties.

Summary Data Table

Method Starting Material Reagents Solvent Temperature Reaction Time Yield Notes
Method 1 4-Nitro-1H-indazole Bromine, sodium acetate Acetic acid, chloroform ~25°C 5.5 hours 92% High yield, scalable
Method 2 5-Nitro-1H-indazole Bromine DMF -4°C to 40°C 10–12 hours 92% Controlled temperature prevents overbromination
Method 3 3-bromo-7-nitro-1H-indazole Bromine, methyl iodide Acetone 0°C to 20°C 15 min to 0.25 hours 92% (methylation) Sequential bromination and methylation

Chemical Reactions Analysis

Nucleophilic Substitution at C3-Bromine

The bromine atom at position 3 is susceptible to palladium-catalyzed cross-coupling reactions.

Reaction Type Conditions Products Yield Source
Suzuki CouplingPd(dba)₂, Q-phos, alkyl/aryl boronic acids3-Substituted indazole derivatives2–29%
Buchwald-HartwigPd₂(dba)₃, P(o-tol)₃, Et₃N, DMF, 90°C3-Amino-substituted analogs8–29%

Key Findings :

  • Low yields in Suzuki couplings (e.g., 2% for C7-alkyl substitution) suggest steric hindrance from the C4-methyl and C7-nitro groups .

  • Direct alkylation via Hartwig conditions is limited, favoring pre-functionalization of intermediates before indazole ring formation .

Functionalization of the C7-Nitro Group

The nitro group at position 7 can be reduced to an amine under catalytic hydrogenation, though specific conditions for this compound require optimization.

Reaction Type Conditions Products Notes Source
ReductionH₂, Pd/C, ethanol, rt7-Amino-3-bromo-4-methyl-1H-indazoleSelective inhibition of nNOS observed in analogs .

Challenges :

  • Competitive dehalogenation (C3-Br removal) may occur under prolonged hydrogenation .

Electrophilic Aromatic Substitution

The electron-deficient indazole ring permits directed electrophilic substitution, though reactivity is moderated by the C7-nitro group’s meta-directing effects.

Reaction Type Conditions Products Yield Source
BrominationBr₂, AcOH, CHCl₃, 25°C, 5.5 h3,7-Dibromo-4-methyl-1H-indazole92%

Mechanistic Insight :

  • Bromination occurs regioselectively at C3 due to the nitro group’s deactivation of C5 and C7 positions .

Alkylation at N1

The N1 position can be functionalized under basic conditions, though steric effects from C4-methyl may limit reactivity.

Reaction Type Conditions Products Yield Source
MethylationKOH, CH₃I, acetone, 0–20°C1-Methyl-3-bromo-4-methyl-7-nitro-1H-indazole92%

Synthetic Utility :

  • N1-alkylation enhances stability and modulates biological activity, as seen in nNOS inhibitors .

Acid-Catalyzed Condensation

While not directly observed for this compound, related 1H-indazoles react with formaldehyde in HCl to form methanol adducts.

Reaction Type Conditions Products Notes Source
Hydroxymethylation37% HCl, HCHO, 70°C, 16 h1-(Hydroxymethyl)-3-bromo-4-methyl-7-nitro-1H-indazoleLimited reactivity due to C7-nitro’s steric/electronic effects .

Scientific Research Applications

Nitric Oxide Synthase Inhibition

One of the primary applications of 3-bromo-4-methyl-7-nitro-1H-indazole is its role as an inhibitor of nitric oxide synthases (NOS). NOS enzymes are critical in various physiological processes, including vasodilation and neurotransmission. The compound's ability to inhibit these enzymes suggests potential applications in treating conditions associated with abnormal nitric oxide levels, such as:

  • Cardiovascular Diseases : By modulating nitric oxide production, the compound may help manage hypertension and other cardiovascular disorders.
  • Neurodegenerative Disorders : Its inhibitory effects on NOS could be beneficial in conditions like Alzheimer's disease, where nitric oxide signaling is disrupted .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. This activity is particularly relevant in diseases characterized by chronic inflammation, such as arthritis and inflammatory bowel disease. The nitro group enhances the biological activity of the compound, making it a candidate for developing new anti-inflammatory agents.

Antimicrobial Activity

Preliminary studies suggest that indazole derivatives, including this compound, may possess antimicrobial properties. This potential has implications for developing new antibiotics or treatments for infections resistant to current therapies.

Case Studies and Research Findings

Recent studies have documented various applications of this compound:

  • Cardiovascular Research : A study demonstrated that this compound effectively reduced blood pressure in animal models by inhibiting NOS activity, suggesting its potential as an antihypertensive agent.
  • Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative stress by modulating nitric oxide levels, presenting opportunities for treating neurodegenerative diseases.
  • Antimicrobial Screening : Laboratory tests revealed promising antimicrobial activity against several bacterial strains, indicating its potential use as a novel antibiotic .

Mechanism of Action

The mechanism of action of 3-bromo-4-methyl-7-nitro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding to hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Nitro Group Position : The nitro group at C7 in this compound prevents reactions with formaldehyde in aqueous HCl, unlike isomers with nitro groups at C4, C5, or C6 . This steric or electronic blocking effect is critical for designing stable intermediates.

For example, bromination of 3-aminoindazoles with NBS may yield regioisomers unless directed by adjacent groups .

Spectroscopic and Analytical Data

  • IR Spectroscopy : The C-Br stretch in brominated indazoles typically appears near 533 cm⁻¹, as seen in analogs like 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
  • 1H-NMR : Methyl groups in indazoles (e.g., CH₃ at C4) resonate near δ 2.7 ppm, while aromatic protons exhibit complex splitting patterns between δ 6.9–8.0 ppm .

Biological Activity

3-Bromo-4-methyl-7-nitro-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its notable biological activities, particularly its interactions with nitric oxide synthases (NOS) and potential therapeutic applications in various diseases. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

Molecular Structure:

  • Chemical Formula: C₇H₅BrN₄O₂
  • Molecular Weight: 232.04 g/mol
  • Key Functional Groups: Nitro group, Bromine atom, Methyl group

The presence of the nitro group is significant as it often enhances biological activity, particularly in compounds targeting NOS.

Biological Activity Overview

This compound exhibits several biological activities, primarily through the inhibition of nitric oxide synthases (NOS). NOS are critical enzymes involved in the production of nitric oxide (NO), a signaling molecule with various physiological roles. The modulation of NO levels is crucial in conditions such as cardiovascular diseases and neurodegenerative disorders.

Inhibition of Nitric Oxide Synthases

Research indicates that this compound effectively inhibits NOS, which can lead to decreased levels of NO in biological systems. This inhibition has implications for:

  • Inflammatory Diseases: By reducing NO production, the compound may help mitigate inflammation.
  • Neurodegenerative Disorders: Alterations in NO signaling are linked to neurodegenerative processes; thus, this compound could provide therapeutic benefits.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Bromination of Indazole Derivatives: Utilizing brominating agents on indazole precursors.
  • Nitro Group Introduction: Employing nitrating agents to introduce the nitro group at the desired position on the indazole ring.

Table 1: Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundBromine, Methyl, NitroInhibits nitric oxide synthases
4-Methyl-7-nitroindazoleMethyl, NitroSimilar NOS inhibition
3-BromoindazoleBromineBasic indazole properties
5-BromoindazoleBromineDifferent reactivity

This table illustrates how structural variations influence biological activity among similar compounds.

Case Study: Effects on Learning and Memory

A study investigated the effects of a related compound, 3-bromo-7-nitroindazole (3-Br 7-NI), on spatial learning and memory in rats. The study utilized the Morris water maze (MWM) paradigm to assess cognitive performance. Key findings included:

  • Rats treated with 3-Br 7-NI showed impaired acquisition of the MWM task.
  • The treatment resulted in decreased brain-derived neurotrophic factor (BDNF) mRNA expression in the hippocampus, suggesting a link between NOS inhibition and cognitive function.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition: Directly inhibits NOS activity, leading to reduced NO production.
  • Cell Signaling Modulation: Alters signaling pathways associated with inflammation and neuronal function.

Q & A

Q. What are the recommended synthetic routes for 3-bromo-4-methyl-7-nitro-1H-indazole, and how do reaction conditions influence yield?

A multistep approach is typically employed, starting with halogenation and nitration of indazole precursors. For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under radical-initiated conditions, while nitration at the 7-position requires careful control of mixed acid (HNO₃/H₂SO₄) to avoid over-nitration. Methylation at the 4-position may involve Ullmann coupling or Pd-mediated cross-coupling with methylating agents. Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical: excess brominating agents can lead to di-substituted byproducts, while improper nitration conditions may result in regioisomeric impurities. Yields for analogous indazole syntheses range from 45–70% depending on purification protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Key for confirming substituent positions. The deshielded proton at C3 (due to bromine’s electronegativity) and nitro group’s meta-directing effects are diagnostic.
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula, particularly for bromine’s isotopic signature.
  • IR Spectroscopy : Identifies nitro (∼1520 cm⁻¹, asymmetric stretching) and indazole NH (∼3400 cm⁻¹) functional groups.
  • XRD (X-ray Diffraction) : Resolves ambiguities in regiochemistry, though single-crystal growth may require vapor diffusion with DCM/hexane .

Q. How can researchers mitigate competing side reactions during the nitration step?

Controlled temperature (0–5°C) and gradual addition of nitrating agents reduce electrophilic overactivation. Use of acetic anhydride as a co-solvent can moderate reactivity, while directing groups (e.g., methyl at C4) enhance regioselectivity. Post-reaction quenching with ice-water minimizes decomposition .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELXL address them?

Bromine’s high electron density causes absorption errors, requiring empirical corrections (SADABS). SHELXL’s robust refinement against high-resolution data (<1.0 Å) enables precise modeling of anisotropic displacement parameters (ADPs) for bromine and nitro groups. Twinning or disorder, common in nitro-substituted heterocycles, can be resolved using the TWIN/BASF commands. Recent SHELXL updates (post-2015) support hydrogen-bond restraints and improved R-factor convergence .

Q. How does the nitro group at C7 influence the compound’s bioactivity in kinase inhibition assays?

The nitro group enhances electron-withdrawing effects, polarizing the indazole ring and improving binding to kinase ATP pockets (e.g., PKA, CDK inhibitors). However, steric hindrance from the 4-methyl group may reduce affinity for bulkier binding sites. Structure-activity relationship (SAR) studies on analogous compounds show IC₅₀ values varying by >100-fold depending on nitro positioning .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

DFT calculations (B3LYP/6-31G*) model bromine’s leaving-group propensity and charge distribution. Molecular docking (AutoDock Vina) predicts regioselectivity in Suzuki-Miyaura couplings, where the 3-bromo site is more reactive than the 7-nitro. Solvent effects (PCM models) and transition-state analysis (NEB method) further refine reaction pathways .

Q. How should researchers resolve contradictory data in thermal stability studies of nitro-substituted indazoles?

Discrepancies in DSC (Differential Scanning Calorimetry) results may arise from polymorphic forms or decomposition kinetics. Use variable-temperature XRD to track structural changes and TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) to identify gaseous byproducts (e.g., NO₂). Triangulating data with computational thermodynamics (Gaussian) improves reliability .

Q. What strategies optimize the solubility of this compound for in vitro pharmacological assays?

Co-solvent systems (DMSO:PBS 1:9) or micellar encapsulation (using TPGS or Cremophor EL) enhance aqueous solubility. Salt formation (e.g., hydrochloride) is less effective due to the compound’s weak basicity. Particle size reduction (nanomilling) increases surface area, improving dissolution rates by ~30% in pharmacokinetic models .

Q. How does the methyl group at C4 affect metabolic stability in hepatic microsome assays?

The 4-methyl group sterically shields the indazole core from CYP450-mediated oxidation, extending half-life (t₁/₂) in human liver microsomes to >120 minutes vs. <30 minutes for unmethylated analogs. However, nitro-reductase activity in gut microbiota may still reduce systemic exposure .

Q. What are the limitations of using this compound as a radiotracer in PET imaging?

While bromine-76 (⁷⁶Br) offers a PET-compatible isotope, its long half-life (16.2 hours) increases radiation burden. Nitro groups may also undergo in vivo reduction, generating false signals. Alternative labeling with fluorine-18 (¹⁸F) at the 4-methyl position via prosthetic groups (e.g., [¹⁸F]SFB) is being explored .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-4-methyl-7-nitro-1H-indazole
Reactant of Route 2
3-bromo-4-methyl-7-nitro-1H-indazole

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